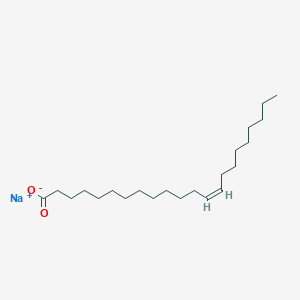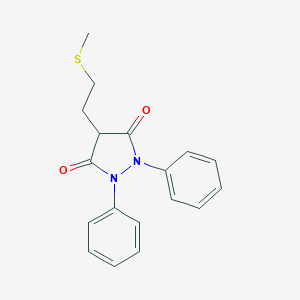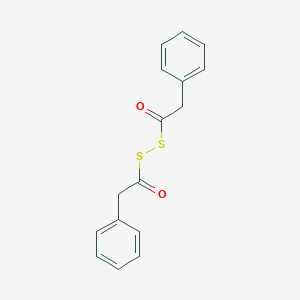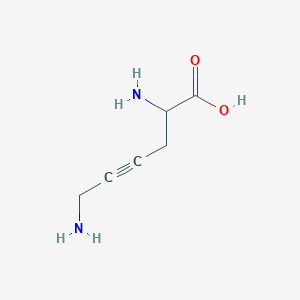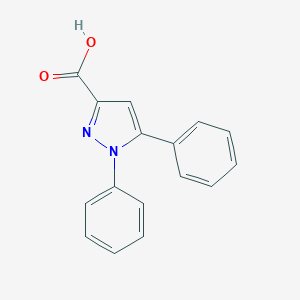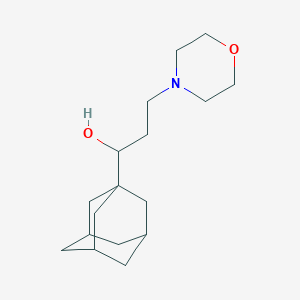
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione, also known as BRDME, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione is not fully understood. However, it has been found to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. This inhibition leads to increased insulin sensitivity and glucose uptake, which could be beneficial in the treatment of type 2 diabetes. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of PTP1B, which could be beneficial in the treatment of type 2 diabetes. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to have antiviral properties and could be used in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione in lab experiments are its potent anticancer, antiviral, and antidiabetic properties. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione in lab experiments are its limited solubility and stability, which could affect its efficacy in certain assays.
Direcciones Futuras
There are several future directions for the research on 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione. One direction is to study its potential as a therapeutic agent for the treatment of cancer, diabetes, and viral infections. Another direction is to optimize its synthesis method to obtain higher yields and improve its solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione and its effects on various biological pathways.
Conclusion:
In conclusion, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione is a novel chemical compound that has shown great potential in various scientific research applications. It has potent anticancer, antiviral, and antidiabetic properties and could be used as a therapeutic agent in the future. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione can be synthesized using various methods, including the reaction of 2-aminoisoindoline-1,3-dione with 2-bromoethylphosphonic dichloride and thioacetamide. Another method involves the reaction of 2-aminoisoindoline-1,3-dione with 2-bromoethylphosphonic acid and Lawesson's reagent. These methods have been optimized to obtain high yields of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has shown great potential in various scientific research applications. It has been found to have anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its antiviral properties and has shown promising results against influenza virus and herpes simplex virus. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes.
Propiedades
Número CAS |
10312-19-3 |
|---|---|
Nombre del producto |
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
Fórmula molecular |
C12H13BrNO4PS2 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
2-(2-bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13BrNO4PS2/c1-17-19(20,18-2)21-10(7-13)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-6,10H,7H2,1-2H3 |
Clave InChI |
OBEHAXQUCIQWHH-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SC(CBr)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
COP(=S)(OC)SC(CBr)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




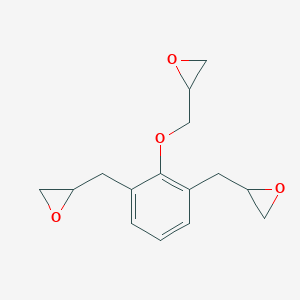
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
